3-Boc-amino-4-methylbenzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Boc-amino-4-methylbenzeneboronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group, which is known for its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Boc-amino-4-methylbenzeneboronic acid typically involves the reaction of an appropriate aryl halide with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and often requires a base such as potassium carbonate in an aqueous or alcoholic solvent .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other carbon-carbon bonded structures.
Scientific Research Applications
Chemistry: In chemistry, 3-Boc-amino-4-methylbenzeneboronic acid is widely used in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are essential in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Biology and Medicine: Its ability to form stable complexes with diols makes it useful in the design of sensors and diagnostic tools .
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its reactivity and stability make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of 3-Boc-amino-4-methylbenzeneboronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in catalysis and molecular recognition processes . In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Phenylboronic acid: Another widely used boronic acid in Suzuki-Miyaura coupling.
4-Formylphenylboronic acid: Used in the synthesis of enzyme inhibitors and pharmaceutical intermediates.
Pinacol boronic esters: Commonly used as protecting groups in organic synthesis.
Uniqueness: What sets 3-Boc-amino-4-methylbenzeneboronic acid apart is its unique structure, which combines an amino group, a methyl group, and a boronic acid group. This combination enhances its reactivity and makes it suitable for a broader range of applications compared to simpler boronic acids .
Properties
IUPAC Name |
[2-amino-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4/c1-7-5-6-8(13(16)17)10(14)9(7)11(15)18-12(2,3)4/h5-6,16-17H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLXMTMTFQMVOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C)C(=O)OC(C)(C)C)N)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.